Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate
Description
Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate is a pyrimidine derivative characterized by a bromine atom at position 5, a tert-butyl group at position 2, and a methyl ester at position 3. Pyrimidine-based compounds are widely utilized in medicinal chemistry due to their structural versatility and bioactivity.
Properties
IUPAC Name |
methyl 5-bromo-2-tert-butylpyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)9-12-5-6(11)7(13-9)8(14)15-4/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEXYEBMORABRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=N1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728199 | |
| Record name | Methyl 5-bromo-2-tert-butylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746671-54-5 | |
| Record name | Methyl 5-bromo-2-tert-butylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate typically involves the bromination of a pyrimidine precursor followed by esterification. One common method starts with the bromination of 2-(tert-butyl)pyrimidine-4-carboxylic acid using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile. The resulting 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings to produce pharmaceutical-grade compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a hydrogen-substituted pyrimidine.
Oxidation Reactions: The tert-butyl group can be oxidized to form more complex functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products include 5-amino-2-(tert-butyl)pyrimidine-4-carboxylate, 5-thio-2-(tert-butyl)pyrimidine-4-carboxylate, etc.
Reduction: The major product is 2-(tert-butyl)pyrimidine-4-carboxylate.
Oxidation: Products can include 2-(tert-butyl)pyrimidine-4-carboxylic acid derivatives with various oxidized functional groups.
Scientific Research Applications
Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the field of antiviral and anticancer drugs.
Industry: It is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The bromine atom and tert-butyl group can enhance binding affinity and selectivity, while the ester group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Position 2 Derivatives
Biological Activity
Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has attracted considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 275.12 g/mol. The presence of a bromine atom at the 5-position and a tert-butyl group at the 2-position enhances its lipophilicity, which is crucial for cellular permeability.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrimidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Bromination : The introduction of the bromine atom at the 5-position can be accomplished via electrophilic aromatic substitution.
- Carboxylation : The carboxylate group can be introduced through reactions such as nucleophilic substitution or carbonylation.
Biological Mechanisms
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including kinases and matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling .
- Cell Proliferation Inhibition : In vitro studies indicate that this compound effectively inhibits cell proliferation in various cancer cell lines, demonstrating selectivity towards tumor cells over normal cells .
- Apoptosis Induction : The compound has been linked to increased apoptosis in cancer cells, potentially through the activation of caspase pathways .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (μM) | Comments |
|---|---|---|---|
| Cell Proliferation Inhibition | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect on cancer cells |
| Enzyme Inhibition | MMP-2, MMP-9 | Varies | Significant off-target activity observed |
| Apoptosis Induction | MCF-7 | 27.13 ± 0.54 | Increased caspase levels compared to control |
Research Findings
- Antitumor Activity : A study demonstrated that this compound significantly inhibited the growth of MDA-MB-231 cells while showing minimal effects on non-cancerous MCF10A cells, indicating a favorable therapeutic window for targeting triple-negative breast cancer (TNBC) .
- Mechanistic Insights : Further research revealed that the compound's mechanism involves inhibition of EGFR phosphorylation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in treated cells .
- In Vivo Efficacy : In animal models, treatment with this compound resulted in reduced lung metastasis in TNBC models, outperforming known therapeutic agents like TAE226 .
Q & A
Q. What are the key synthetic routes for Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate, and what factors influence yield and purity?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. Critical steps include bromination at the 5-position and introduction of the tert-butyl group at the 2-position. Reaction optimization may involve:
- Metallation strategies : Use of strong bases like lithium diisopropylamide (LDA) to deprotonate the pyrimidine ring, facilitating tert-butyl group introduction .
- Microwave-assisted synthesis : Accelerates nucleophilic displacement reactions, improving reaction efficiency and reducing decomposition of intermediates .
- Purification : Column chromatography or recrystallization to achieve >95% purity, with yields highly dependent on temperature control and solvent selection (e.g., dichloromethane or dimethyl sulfoxide) .
Q. How is the structural characterization of this compound typically performed?
A combination of analytical techniques is employed:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity.
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z 245.98728) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, SHELX software is widely used for small-molecule refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing bulky substituents like tert-butyl groups into pyrimidine derivatives?
Key considerations include:
- Base selection : Strong, non-nucleophilic bases (e.g., LDA) prevent side reactions during metallation .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction rates for tert-butyl group introduction .
- Temperature control : Low temperatures (-78°C) stabilize intermediates, while gradual warming ensures complete reaction . Example optimization
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| LDA | THF | 78 | 97 |
| NaH | DMF | 45 | 85 |
Q. What in vitro models are appropriate for evaluating the biological activity of derivatives, and how are results quantified?
Neuroprotective or anti-inflammatory effects are assessed using:
- Primary neuronal cultures : Treated with stressors (e.g., H₂O₂ or Aβ peptides) followed by derivative exposure.
- Quantitative assays :
- Cell viability : MTT or ATP assays.
- Inflammatory markers : ELISA for TNF-α or IL-6 .
Data contradictions may arise from cell line variability; normalization to housekeeping genes (e.g., GAPDH) improves reliability .
Q. How do structural modifications (e.g., bromine substitution, tert-butyl vs. methyl groups) impact reactivity in cross-coupling reactions?
Substituent effects are critical for Suzuki or Buchwald-Hartwig couplings:
- Bromine : Enhances reactivity in palladium-catalyzed cross-coupling due to favorable C-Br bond cleavage .
- tert-Butyl : Steric hindrance may reduce reaction rates but improves regioselectivity. Comparative
| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| Br | 0.45 | 82 |
| Cl | 0.28 | 65 |
| CH₃ | 0.12 | 48 |
Q. What strategies mitigate contradictions in biological activity data between derivatives?
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing tert-butyl with cyclopropyl) to identify critical functional groups .
- Dose-response curves : Ensure activity is concentration-dependent and not an artifact of cytotoxicity .
- Orthogonal assays : Validate hits using both enzymatic (e.g., kinase inhibition) and cell-based assays .
Methodological Guidance
Q. How can computational tools predict collision cross-section (CCS) values for LC-MS analysis?
CCS values (e.g., 143.5 Ų for [M+H]+) are predicted using ion mobility-mass spectrometry (IM-MS) coupled with machine learning algorithms. These values aid in distinguishing isomers or confirming synthetic products .
Q. What protocols ensure compound stability during long-term storage?
- Storage conditions : -20°C under inert atmosphere (argon) to prevent hydrolysis of the ester group.
- Stability monitoring : Regular HPLC analysis to detect degradation products (e.g., free carboxylic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
